1-(2-Chlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one serves as a key intermediate in the development of autotaxin inhibitors. Autotaxin, a circulating enzyme, plays a crucial role in producing lysophosphatidic acid (LPA) species in the blood. [] The autotaxin/LPA axis is believed to contribute to various diseases, including pulmonary fibrosis. []
1-(2-Chlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one acts as an intermediate compound in the synthesis of GLPG1690, a potent autotaxin inhibitor. [] Autotaxin inhibitors like GLPG1690 work by reducing the production of lysophosphatidic acid (LPA) species in the blood. [] High LPA levels are associated with various diseases, including pulmonary fibrosis. [] By inhibiting autotaxin, GLPG1690 aims to lower LPA levels and potentially alleviate disease symptoms. []
The primary application of 1-(2-Chlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one is its use as a key building block in the synthesis of GLPG1690. [] GLPG1690, a potent and selective autotaxin inhibitor, is currently being investigated for its potential in treating idiopathic pulmonary fibrosis (IPF). []
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4